(5-Chloro-2-iodophenyl)methanol
Overview
Description
(5-Chloro-2-iodophenyl)methanol: is an organic compound with the molecular formula C7H6ClIO and a molecular weight of 268.48 g/mol . It is a crystalline solid with a melting point of 114-116°C . This compound is of interest due to its unique chemical structure, which includes both chlorine and iodine substituents on a phenyl ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-iodophenyl)methanol typically involves the iodination of 5-chlorobenzyl alcohol. One common method includes the use of iodine and a suitable oxidizing agent such as sodium hypochlorite in an organic solvent like dichloromethane . The reaction is carried out at room temperature, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (5-Chloro-2-iodophenyl)formaldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (5-Chloro-2-iodophenyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux.
Substitution: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., toluene), elevated temperature.
Major Products Formed:
Oxidation: (5-Chloro-2-iodophenyl)formaldehyde.
Reduction: (5-Chloro-2-iodophenyl)methane.
Substitution: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
Chemistry: (5-Chloro-2-iodophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective functionalization, making it valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities. These derivatives can act as building blocks for the synthesis of compounds with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity makes it suitable for the production of polymers and advanced materials with specific properties .
Mechanism of Action
The mechanism of action of (5-Chloro-2-iodophenyl)methanol and its derivatives depends on the specific application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. For example, derivatives designed as enzyme inhibitors may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
- (5-Chloro-2-bromophenyl)methanol
- (5-Chloro-2-fluorophenyl)methanol
- (5-Chloro-2-methylphenyl)methanol
Comparison: (5-Chloro-2-iodophenyl)methanol is unique due to the presence of both chlorine and iodine substituents. The iodine atom provides a site for further functionalization through reactions like the Suzuki-Miyaura coupling, which is not as readily achievable with bromine or fluorine substituents. Additionally, the larger atomic radius of iodine compared to bromine or fluorine can influence the compound’s reactivity and the steric effects in its derivatives .
Properties
IUPAC Name |
(5-chloro-2-iodophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGLGJZWGRMOAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355892 | |
Record name | (5-chloro-2-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82386-90-1 | |
Record name | 5-Chloro-2-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82386-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-chloro-2-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-chloro-2-iodophenyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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